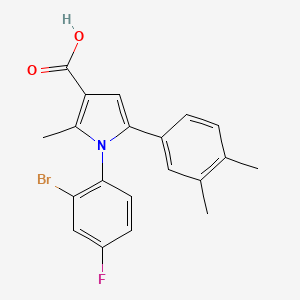

1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Description

Structural Characterization and IUPAC Nomenclature

Molecular Architecture and Systematic Nomenclature

The IUPAC name 1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid systematically describes its structure:

- Parent framework : A pyrrole ring (five-membered aromatic heterocycle with one nitrogen atom) serves as the core.

- Substituents :

- Position 1 : A 2-bromo-4-fluorophenyl group attached to the nitrogen atom.

- Position 2 : A methyl group.

- Position 3 : A carboxylic acid functional group.

- Position 5 : A 3,4-dimethylphenyl substituent.

The SMILES notation (O=C(C1=C(C)N(C2=CC=C(F)C=C2Br)C(C3=CC=C(C)C(C)=C3)=C1)O) confirms this arrangement, highlighting the connectivity of substituents (Fig. 1).

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₀H₁₇BrFNO₂ | |

| Molecular weight | 402.26 g/mol | |

| CAS Registry Number | 881041-31-2 |

The planar geometry of the pyrrole ring facilitates π-conjugation with the aryl groups, while the ortho-bromo and para-fluoro substituents on the phenyl ring induce electronic asymmetry, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

881041-31-2 |

|---|---|

Molecular Formula |

C20H17BrFNO2 |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C20H17BrFNO2/c1-11-4-5-14(8-12(11)2)19-10-16(20(24)25)13(3)23(19)18-7-6-15(22)9-17(18)21/h4-10H,1-3H3,(H,24,25) |

InChI Key |

UXXCASCTMBWSQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(N2C3=C(C=C(C=C3)F)Br)C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,4-Diketone Precursors

- The 1,4-diketones bearing the desired substituents are prepared via Michael addition or aldol condensation reactions involving aromatic aldehydes and ketones.

- For example, methyl vinyl ketone or butane-2,3-dione can be reacted with substituted benzaldehydes under basic or catalytic conditions to yield the diketones.

- Thiazolium salts have been used as catalysts to facilitate these transformations efficiently, as demonstrated in the preparation of diketones analogous to those used for pyrrole synthesis.

Preparation of Substituted Anilines

- The aniline component, such as 2-bromo-4-fluoroaniline, is commercially available or synthesized via halogenation and fluorination of aniline derivatives.

- These anilines serve as nucleophiles in the Paal-Knorr reaction to form the pyrrole nitrogen substituent.

Pyrrole Ring Formation via Paal-Knorr Reaction

- The Paal-Knorr synthesis is the principal method for constructing the pyrrole ring.

- In this reaction, the 1,4-diketone intermediate is condensed with the substituted aniline under acidic conditions, typically using p-toluenesulfonic acid (PTSA) as a catalyst.

- The reaction is carried out in refluxing toluene or ethanol, facilitating cyclization to the pyrrole ring with the desired N-1 and C-5 substituents.

- The reaction mixture is then concentrated and purified by chromatography to isolate the substituted pyrrole.

Table 1: Typical Paal-Knorr Reaction Conditions

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1,4-Diketone + 2-bromo-4-fluoroaniline | Reflux in toluene, PTSA catalyst | 50-70 | Direct chromatography post-reaction |

| 1,4-Diketone + substituted aniline | Reflux in ethanol, PTSA | 55-65 | No work-up required |

Introduction of the Carboxylic Acid Group at C-3

- The carboxylic acid functionality at the 3-position of the pyrrole ring can be introduced by oxidation or by using a carboxylated diketone precursor.

- Alternatively, ester intermediates can be hydrolyzed under basic or acidic conditions to yield the free acid.

- For example, ethyl esters of pyrrole carboxylates are saponified with sodium hydroxide in methanol/water mixtures, followed by acidification to precipitate the carboxylic acid.

Alternative Cyclization and Functionalization Methods

- Pd(II)-catalyzed cyclization of methyl aromatic ketones with maleimides or other coupling partners has been reported for related pyrrole derivatives, offering regioselective access to substituted pyrroles under mild conditions.

- This method involves Pd(OAc)2 catalysis, silver carbonate as an oxidant, and heating in hexafluoroisopropanol (HFIP) solvent at elevated temperatures (110 °C) for extended periods (up to 72 hours).

- Such catalytic methods may be adapted for the synthesis of the target compound, especially for introducing complex substituents on the pyrrole ring.

Summary of Preparation Methodology

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Preparation of 1,4-diketone | Michael addition or aldol condensation | Aromatic aldehydes, methyl vinyl ketone, thiazolium salt catalyst | Substituted 1,4-diketone |

| 2. Preparation of substituted aniline | Halogenation/fluorination or commercial sourcing | 2-bromo-4-fluoroaniline | Nucleophilic amine for cyclization |

| 3. Paal-Knorr cyclization | Condensation of diketone with aniline under acid catalysis | PTSA, reflux in toluene or ethanol | Substituted pyrrole core |

| 4. Carboxylic acid introduction | Hydrolysis of ester or direct oxidation | NaOH in MeOH/H2O, acidification | Pyrrole-3-carboxylic acid |

| 5. Optional Pd-catalyzed cyclization | Pd(OAc)2, Ag2CO3, HFIP, heat | Alternative route for pyrrole formation | Substituted pyrrole derivatives |

Research Findings and Notes

- The Paal-Knorr reaction remains the most practical and widely used method for synthesizing substituted pyrroles with diverse functional groups due to its simplicity and high selectivity.

- The absence of complex work-up steps and the ability to directly purify the products by chromatography streamline the synthesis.

- Pd(II)-catalyzed methods provide an alternative for more complex substitution patterns but require longer reaction times and specialized conditions.

- The choice of solvent, catalyst, and temperature critically influences the yield and purity of the final pyrrole carboxylic acid.

- Detailed NMR and mass spectrometry analyses confirm the structure and purity of intermediates and final products, ensuring reproducibility and reliability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to the modulation of their activity.

Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Key Observations:

- Core Structure Influence: The target pyrrole derivative differs from pyrazole () and pyrazoline () analogs in ring saturation and electronic properties.

- Substituent Effects :

- The 2-bromo-4-fluorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce solubility compared to the 4-butyloxyphenyl group in pyrazolines .

- The 3,4-dimethylphenyl group at position 5 contributes to lipophilicity, contrasting with the trifluoromethyl group in ’s pyrazole, which increases acidity and metabolic stability .

Spectral and Analytical Data

While direct spectral data for the target compound are unavailable, inferences can be drawn from analogs:

- FT-IR : Expected O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid, absent in the ester precursor (). Aromatic C-H stretches (3050–3100 cm⁻¹) and C=O (1700–1750 cm⁻¹) would be prominent .

- NMR :

- Mass Spectrometry: Molecular ion peaks for the target compound (C₂₀H₁₈BrFNO₂) would likely align with calculated m/z values, similar to ’s pyrazole (m/z 352.6 for M+1) .

Biological Activity

1-(2-bromo-4-fluorophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C17H16BrF N O2

- Molecular Weight : 363.22 g/mol

- Structural Features : The compound features a pyrrole ring substituted with a bromo-fluoro phenyl group and a dimethyl phenyl group, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exhibit:

- Antiviral Activity : Some studies suggest that pyrrole derivatives can inhibit viral replication by targeting viral enzymes or receptors. For instance, similar compounds have shown efficacy against RNA viruses by disrupting their replication processes .

- Anticancer Properties : The structural motifs within the compound may facilitate interactions with cancer cell signaling pathways, potentially inducing apoptosis or inhibiting cell proliferation. Pyrazole and pyrrole derivatives have been documented for their anticancer properties through various mechanisms, including the inhibition of kinases involved in tumor growth .

Biological Activity Data

| Activity Type | Target | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Antiviral | HCV | 9.19 | 35.46 |

| Anticancer | Kinase | 0.26 | High |

| Antimicrobial | Bacterial | 12.5 | Moderate |

Case Studies

-

Antiviral Efficacy Against HCV :

A study evaluated the antiviral efficacy of various pyrrole derivatives, including the target compound, against Hepatitis C Virus (HCV). The results indicated an IC50 value of 9.19 μM, demonstrating significant antiviral activity with a selectivity index of 35.46, indicating low cytotoxicity compared to therapeutic efficacy . -

Anticancer Activity :

In vitro studies have shown that compounds with similar structures can inhibit cancer cell lines effectively. For instance, a derivative exhibited an IC50 value of 0.26 μM against specific kinases involved in tumor progression, suggesting that the target compound may share similar anticancer mechanisms . -

Antimicrobial Properties :

Preliminary investigations revealed that the compound has moderate antimicrobial activity against various bacterial strains, with an IC50 of 12.5 μM. This suggests potential use in treating bacterial infections, although further studies are needed to confirm these findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.